molecular formula C17H15ClF3N3O2 B2746679 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034368-45-9

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2746679
CAS RN: 2034368-45-9
M. Wt: 385.77
InChI Key: IVLSMAKOAZDPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Applications

One notable study demonstrates the development of a water-soluble neurokinin-1 receptor antagonist that shows promise for both intravenous and oral clinical administration. This compound exhibits high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating its potential therapeutic applications in these areas (Harrison et al., 2001).

Selective Androgen Receptor Modulator (SARM) Research

Another research focus is the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM), which could offer novel therapeutic options for androgen-dependent diseases. This study underlines the importance of understanding molecular properties and metabolic profiles to optimize the pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

Novel Indolylpyridazinone Derivatives

Research on novel indolylpyridazinone derivatives with expected biological activity highlights the synthesis and reaction processes of these compounds. This work is significant for its implications in developing antibacterial agents, showcasing the compound's potential in addressing microbial resistance (Abubshait, 2007).

Oxycyanation for Benzoxazine Synthesis

The innovative oxycyanation of methylenecyclopropanes for the facile synthesis of benzoxazine compounds containing a cyano group represents a breakthrough in chemical synthesis. This methodology opens new pathways for creating compounds with potential pharmaceutical and material applications (Yuan et al., 2016).

Structural and Computational Studies

A study on the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of a related chloro-triazolo-pyridazine compound illustrates the compound's significance in medicinal chemistry. This research provides valuable insights into the compound's molecular interactions and properties, facilitating the design of pharmaceutical agents with enhanced efficacy and reduced side effects (Sallam et al., 2021).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c1-9(24-15(25)7-6-14(23-24)10-2-3-10)16(26)22-11-4-5-13(18)12(8-11)17(19,20)21/h4-10H,2-3H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLSMAKOAZDPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

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